molecular formula C7H5BrFNO2 B578744 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene CAS No. 1345471-69-3

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

Cat. No. B578744
M. Wt: 234.024
InChI Key: TVQLPBXVLOYFQS-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 . This compound is used in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene has a predicted boiling point of 287.8±35.0 °C and a predicted density of 1.696±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Application 1: Synthesis of N-fused tricyclic indoles, dimethyamine, benzofuran

  • Summary of the application: This compound is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethyamine, benzofuran .
  • Results or outcomes: The outcome of this process is the production of N-fused tricyclic indoles, dimethyamine, benzofuran .

Application 2: Synthesis of various compounds

  • Summary of the application: 4-Bromo-1-fluoro-2-nitrobenzene may be used in the synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol, 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile, dibenzoxazepine analog, as potent sodium channel blocker, 4- (4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert -butylester .
  • Results or outcomes: The outcome of this process is the production of the mentioned compounds .

Application 3: Synthesis of various compounds

  • Summary of the application: 4-Bromo-1-fluoro-2-nitrobenzene may be used in the synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol, 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile, dibenzoxazepine analog, as potent sodium channel blocker, 4- (4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert -butylester .
  • Results or outcomes: The outcome of this process is the production of the mentioned compounds .

Application 3: Synthesis of various compounds

  • Summary of the application: 4-Bromo-1-fluoro-2-nitrobenzene may be used in the synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol, 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile, dibenzoxazepine analog, as potent sodium channel blocker, 4- (4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert -butylester .
  • Results or outcomes: The outcome of this process is the production of the mentioned compounds .

Safety And Hazards

This compound is associated with several hazard statements including H319, H302, H315, H312, H335, and H332 . These indicate that it can cause eye irritation, is harmful if swallowed or in contact with skin, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-5-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLPBXVLOYFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708347
Record name 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

CAS RN

1345471-69-3
Record name 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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